2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide
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Overview
Description
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrate significant antimicrobial activity. These compounds, synthesized using citrazinic acid as a starting material, showed good antibacterial and antifungal activities comparable to known antibiotics like streptomycin and fusidic acid (A. Hossan et al., 2012). This suggests that compounds with a pyrido[3,2-d]pyrimidin core could potentially be explored for their antimicrobial properties.
Anti-inflammatory and Analgesic Agents
Another study focused on the synthesis of heterocyclic systems fused to a thiophene moiety, using citrazinic acid as a synthon, to create anti-inflammatory agents. The pharmacological screening showed that many of these compounds have good anti-inflammatory activity comparable to Prednisolone® (A. Amr et al., 2007). This highlights the potential of pyrimidinone derivatives in developing new anti-inflammatory and analgesic medications.
Antitumor Activity
Compounds designed as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor purposes included a classical antifolate with a pyrrolo[2,3-d]pyrimidine scaffold. This compound showed excellent inhibition of human DHFR and was an effective inhibitor of the growth of several tumor cells in culture (A. Gangjee et al., 2007). Given the structural similarity, research into 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide could explore its potential as an antitumor agent.
HIV-1 Protease Inhibitors
Introducing pyrimidine bases to P2 ligands enhanced the potency of HIV-1 protease inhibitors. A specific compound with a pyrimidine base as the P2 ligand displayed significant enzyme inhibitory and antiviral activity, including against drug-resistant HIV-1 variants (Mei Zhu et al., 2019). This underscores the potential application of compounds like this compound in the development of new HIV-1 treatments.
Corrosion Inhibitors
Pyrimidinic Schiff bases showed good corrosion inhibition for mild steel in hydrochloric acid solution, indicating that similar pyrimidine derivatives could be effective corrosion inhibitors (H. Ashassi-Sorkhabi et al., 2005). This suggests potential industrial applications for pyrimidine-containing compounds in protecting metals from corrosion.
Mechanism of Action
Target of Action
They can act as inhibitors or activators of these proteins, affecting various biological processes .
Mode of Action
Many pyrimidine derivatives interact with their targets by fitting into the active site of the enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
Without specific information on “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide”, it’s difficult to say which biochemical pathways it might affect. Pyrimidine derivatives are often involved in pathways related to cell division and dna synthesis .
Pharmacokinetics
Many pyrimidine derivatives are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Pyrimidine derivatives often have effects at the cellular level, such as inhibiting cell division or modulating signal transduction pathways .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many drugs .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrimidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s unique structure, including its chlorobenzyl and mesitylacetamide groups .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with mesityl chloride to form 4-chlorobenzyl-N-mesitylbarbituric acid. This intermediate is then cyclized with ammonium acetate to form the pyrido[3,2-d]pyrimidine ring system. The resulting compound is then reacted with acetic anhydride to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "mesityl chloride", "ammonium acetate", "acetic anhydride" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid", "Reaction of 4-chlorobenzylbarbituric acid with mesityl chloride in the presence of a base to form 4-chlorobenzyl-N-mesitylbarbituric acid", "Cyclization of 4-chlorobenzyl-N-mesitylbarbituric acid with ammonium acetate in the presence of a catalyst to form the pyrido[3,2-d]pyrimidine ring system", "Reaction of the resulting compound with acetic anhydride in the presence of a base to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide" ] } | |
CAS No. |
923243-71-4 |
Molecular Formula |
C25H23ClN4O3 |
Molecular Weight |
462.93 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-15-11-16(2)22(17(3)12-15)28-21(31)14-29-20-5-4-10-27-23(20)24(32)30(25(29)33)13-18-6-8-19(26)9-7-18/h4-12H,13-14H2,1-3H3,(H,28,31) |
InChI Key |
PMSUXHGUBRNWHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.